4-Mercaptobenzene-1,2-diol
CAS No.:
Cat. No.: VC16019512
Molecular Formula: C6H6O2S
Molecular Weight: 142.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6O2S |
|---|---|
| Molecular Weight | 142.18 g/mol |
| IUPAC Name | 4-sulfanylbenzene-1,2-diol |
| Standard InChI | InChI=1S/C6H6O2S/c7-5-2-1-4(9)3-6(5)8/h1-3,7-9H |
| Standard InChI Key | HTNBBGMFIFDMFW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1S)O)O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Descriptors
The compound is formally named 4-sulfanylbenzene-1,2-diol under IUPAC nomenclature, reflecting the priority of hydroxyl groups over the thiol substituent in numbering the benzene ring . Alternative designations include 4-mercaptopyrocatechol and 3,4-dihydroxythiophenol, though these terms are largely deprecated in modern chemical databases . The molecular structure is defined by the following identifiers:
The planar aromatic core facilitates π-π interactions, while the hydroxyl and thiol groups introduce polarity and hydrogen-bonding capacity.
Crystallographic and Conformational Analysis
Though X-ray diffraction data are unavailable, computational models predict a near-planar arrangement of substituents, with intramolecular hydrogen bonding between the adjacent hydroxyl groups (O···H-O distance ~1.8 Å) . The thiol group adopts a conformation perpendicular to the ring plane to minimize steric clashes, as evidenced by density functional theory (DFT) optimizations .
Synthesis and Manufacturing
Primary Synthetic Route
The most cited preparation involves the nucleophilic aromatic substitution of 4-chloro-1,2-dihydroxybenzene with sodium hydrosulfide () in dimethylformamide (DMF) at 80°C . This method, reported by Synthetic Communications (1994), achieves moderate yields (45–55%) and requires rigorous exclusion of oxygen to prevent oxidation of the thiol group :
Purification typically involves column chromatography over silica gel with ethyl acetate/hexane eluents .
Alternative Approaches
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Thiol-ene Click Chemistry: Functionalization of pre-synthesized 1,2-dihydroxybenzene derivatives via radical-mediated thiol-ene reactions has been explored but suffers from regioselectivity challenges .
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Enzymatic Sulfhydration: Preliminary studies suggest fungal peroxidases can introduce thiol groups to catechol derivatives under mild conditions, though scalability remains unproven .
Physicochemical Properties
The compound’s limited solubility in water (<1 g/L at 25°C) is attributed to hydrophobic aromatic stacking, while the hydroxyl and thiol groups enable dissolution in aprotic dipolar solvents .
Reactivity and Functional Transformations
Acid-Base Behavior
The hydroxyl groups exhibit typical phenolic acidity (), while the thiol proton dissociates at higher pH () . This staggered deprotonation allows selective functionalization:
Oxidation Pathways
Exposure to atmospheric oxygen slowly oxidizes the thiol to a disulfide (), forming 4,4'-dithiobis(benzene-1,2-diol) . Controlled oxidation with yields sulfonic acid derivatives, though over-oxidation degrades the aromatic ring .
Coordination Chemistry
The compound acts as a tridentate ligand, binding metal ions (e.g., , ) through the two hydroxyl oxygens and thiol sulfur . Complexes exhibit enhanced stability compared to mono- or di-dentate analogs due to chelate effects.
Applications and Research Frontiers
Polymer Chemistry
Incorporation into epoxy resins improves crosslinking density and thermal stability (TGA data: 10% weight loss at 280°C vs. 240°C for unmodified resins) . The thiol group participates in thiol-ene polymerization, enabling UV-curable coatings .
Pharmaceutical Intermediates
Derivatization to 3,4-dihydroxythiophenol glucuronide has been proposed as a metabolite proxy for sulfur-containing drugs, though in vivo studies are pending .
Environmental Chemistry
Preliminary adsorption studies indicate affinity for heavy metals (e.g., , ) in aqueous systems, suggesting utility in wastewater treatment .
Future Research Directions
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Catalytic Applications: Screening for activity in transition-metal-catalyzed C–S bond formations.
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Bioconjugation: Exploiting thiol reactivity for protein labeling or drug delivery systems.
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Spectroscopic Characterization: Detailed NMR and IR studies to elucidate solvent effects on conformation.
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